molecular formula C15H15NO3S B12508218 Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- CAS No. 160955-96-4

Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-

Cat. No.: B12508218
CAS No.: 160955-96-4
M. Wt: 289.4 g/mol
InChI Key: UWXPZFJCRZLJGY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonamide with 3-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- is unique due to its specific combination of the sulfonamide and methoxybenzaldehyde groups. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

CAS No.

160955-96-4

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15NO3S/c1-12-6-8-15(9-7-12)20(17,18)16-11-13-4-3-5-14(10-13)19-2/h3-11H,1-2H3

InChI Key

UWXPZFJCRZLJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)OC

Origin of Product

United States

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